cis-2-Amino-cycloheptanol
Overview
Description
cis-2-Amino-cycloheptanol: is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is characterized by a cycloheptane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms in a cis configuration. This compound is used primarily in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-cycloheptanol typically involves the reduction of a precursor compound, such as a ketone or an oxime, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions under controlled conditions. The use of catalytic hydrogenation and other advanced reduction techniques may also be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: cis-2-Amino-cycloheptanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of cycloheptanone or cycloheptanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or esterified derivatives.
Scientific Research Applications
cis-2-Amino-cycloheptanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-2-Amino-cycloheptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
trans-2-Amino-cycloheptanol: Differing in the spatial arrangement of the amino and hydroxyl groups.
cis-2-Amino-cyclooctanol: Featuring an eight-membered ring instead of a seven-membered ring.
Uniqueness: cis-2-Amino-cycloheptanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
(1S,2R)-2-aminocycloheptan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOFTVSNNFYPAB-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307900 | |
Record name | Cycloheptanol, 2-amino-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-57-0 | |
Record name | Cycloheptanol, 2-amino-, cis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheptanol, 2-amino-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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